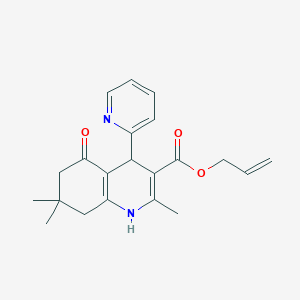

![molecular formula C13H17N3O B4979270 3-({[2-(dimethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B4979270.png)

3-({[2-(dimethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-({[2-(dimethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one, also known as DMAMCL, is a fluorescent dye that has been widely used in scientific research. It belongs to the family of rhodamine dyes, which are characterized by their bright fluorescence and high photostability. DMAMCL has been used in a variety of applications, including fluorescence microscopy, flow cytometry, and bioimaging.

Mecanismo De Acción

3-({[2-(dimethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one is a fluorescent dye that emits light in the red region of the spectrum when excited by light in the blue-green region. The mechanism of fluorescence involves the absorption of light by the dye molecule, which causes an electron to move to a higher energy state. When the electron returns to its original state, it emits a photon of light. The fluorescence intensity of 3-({[2-(dimethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one is dependent on the pH of the environment, with maximal fluorescence observed at neutral pH.

Biochemical and Physiological Effects:

3-({[2-(dimethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has been shown to have low toxicity and minimal effects on cellular function at concentrations commonly used in scientific research. However, at high concentrations, 3-({[2-(dimethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one can interfere with mitochondrial function and induce cell death. 3-({[2-(dimethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has also been shown to bind to proteins and alter their function, although the physiological significance of these interactions is not well understood.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-({[2-(dimethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has several advantages for use in lab experiments. It has high photostability, which allows for prolonged imaging without photobleaching. It also has a high quantum yield, which allows for sensitive detection of fluorescence signals. However, 3-({[2-(dimethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has limitations in terms of its pH sensitivity, which can make interpretation of fluorescence signals challenging. Additionally, 3-({[2-(dimethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one can interfere with cellular function at high concentrations, which can limit its use in certain experimental settings.

Direcciones Futuras

There are several future directions for the use of 3-({[2-(dimethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one in scientific research. One potential application is in the development of biosensors for detecting metal ions and other analytes. 3-({[2-(dimethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one can be modified to bind specifically to target molecules, allowing for sensitive and selective detection. Additionally, 3-({[2-(dimethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one can be used in combination with other fluorescent dyes to enable multiplexed imaging of biological structures and processes. Finally, the development of new synthesis methods for 3-({[2-(dimethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one and related dyes could enable the creation of new probes with improved properties for scientific research.

Métodos De Síntesis

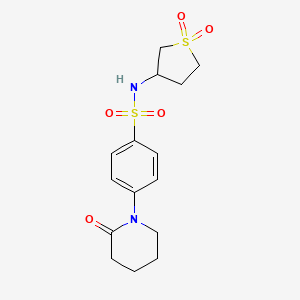

3-({[2-(dimethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one can be synthesized by reacting 2-(dimethylamino)ethylamine with 3-formylindole in the presence of acetic acid. The reaction yields a yellow solid, which can be purified by recrystallization from ethanol. The chemical structure of 3-({[2-(dimethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one is shown in Figure 1.

Aplicaciones Científicas De Investigación

3-({[2-(dimethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has been widely used in scientific research due to its bright fluorescence and high photostability. It has been used as a fluorescent probe for imaging biological structures and processes, such as cell membranes, mitochondria, and cytoskeleton. 3-({[2-(dimethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has also been used in flow cytometry to analyze cell populations and in bioimaging to visualize biological processes in living organisms. Additionally, 3-({[2-(dimethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has been used as a pH indicator and as a sensor for metal ions.

Propiedades

IUPAC Name |

3-[2-(dimethylamino)ethyliminomethyl]-1H-indol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-16(2)8-7-14-9-11-10-5-3-4-6-12(10)15-13(11)17/h3-6,9,15,17H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLSRSLTBDGXOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN=CC1=C(NC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[2-(2-chloro-5-methylphenoxy)ethoxy]quinoline](/img/structure/B4979191.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4979202.png)

![1-[(4-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4979204.png)

![8-[3-(4-fluorophenoxy)propoxy]quinoline](/img/structure/B4979214.png)

![N-(2,3-dichlorophenyl)-2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4979223.png)

![3-(dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]-1-propanone hydrochloride](/img/structure/B4979228.png)

![N-(4-chlorophenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4979262.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4979265.png)

![1-{[1-(3-chlorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4979291.png)